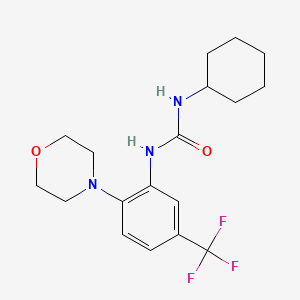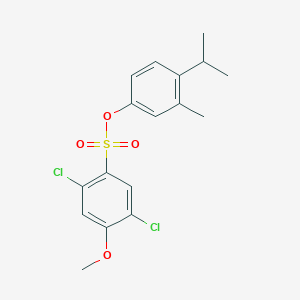
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in activated microglia, astrocytes, and other immune cells in the central nervous system. DPA-714 has been studied extensively for its potential applications in neuroinflammatory and neurodegenerative diseases.
Mechanism of Action
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide binds to TSPO, which is highly expressed in activated microglia and astrocytes. TSPO is involved in the regulation of mitochondrial function, steroid synthesis, and apoptosis. The binding of this compound to TSPO modulates the immune response and reduces inflammation in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to modulate the immune response and reduce oxidative stress in the central nervous system. This compound has a high affinity for TSPO and is highly selective for activated microglia and astrocytes.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its high selectivity for activated microglia and astrocytes. This allows for the detection of neuroinflammation in animal models of neurodegenerative diseases. However, one limitation is that this compound is not specific to a particular disease or pathology. It is also important to note that this compound is not a therapeutic agent and cannot be used to treat neurodegenerative diseases.
Future Directions
There are several future directions for the use of N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in neuroinflammatory and neurodegenerative diseases. One direction is the development of more selective ligands for TSPO that can target specific disease pathologies. Another direction is the use of this compound as a diagnostic tool in clinical settings to detect neuroinflammation in patients with neurodegenerative diseases. Additionally, this compound can be used in combination with other therapeutic agents to improve their efficacy in treating neurodegenerative diseases.
Synthesis Methods
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of an oxalamide intermediate, which is then coupled with a sulfonamide moiety to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been extensively studied for its potential applications in neuroinflammatory and neurodegenerative diseases. It has been shown to bind selectively to TSPO in activated microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. This compound has been used as a diagnostic tool to detect neuroinflammation in various animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJUVRKTVNQZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


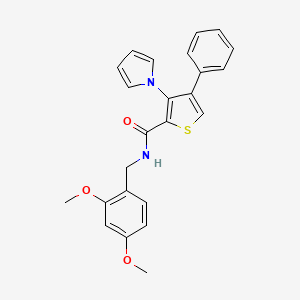
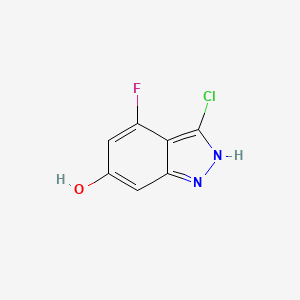
![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)
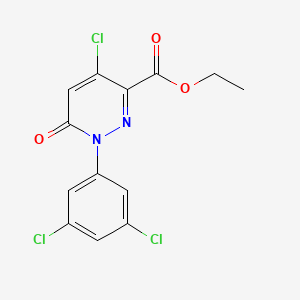
![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2935292.png)



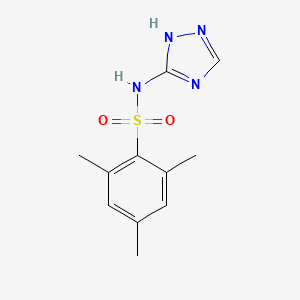
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)
